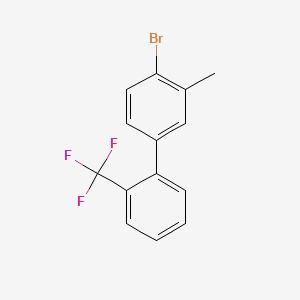
4'-Bromo-3'-methyl-2-(trifluoromethyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Bromo-3’-methyl-2-(trifluoromethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to the biphenyl structure. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 4’-Bromo-3’-methyl-2-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and aluminum chloride (AlCl3) as a catalyst.
Trifluoromethylation: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production.
Analyse Des Réactions Chimiques
4’-Bromo-3’-methyl-2-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4’-Bromo-3’-methyl-2-(trifluoromethyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 4’-Bromo-3’-methyl-2-(trifluoromethyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromine atom, methyl group, and trifluoromethyl group can influence the compound’s binding affinity and selectivity towards certain enzymes, receptors, or other biomolecules. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
4’-Bromo-3’-methyl-2-(trifluoromethyl)-1,1’-biphenyl can be compared with other similar compounds such as:
4-Bromo-3-methyl-2-trifluoromethyl-thiophene: This compound has a thiophene ring instead of a biphenyl structure, which imparts different electronic and steric properties.
4-Bromo-3-methyl-2-trifluoromethyl-pyridine: This compound contains a pyridine ring, which can affect its reactivity and interactions with other molecules.
Methyl 4-bromo-3-(2,6-difluorophenyl)diazenyl benzoate: This compound has an azobenzene moiety, which can undergo photoisomerization and be used in photoactive materials.
The uniqueness of 4’-Bromo-3’-methyl-2-(trifluoromethyl)-1,1’-biphenyl lies in its specific combination of substituents and the resulting properties that make it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C14H10BrF3 |
|---|---|
Poids moléculaire |
315.13 g/mol |
Nom IUPAC |
1-bromo-2-methyl-4-[2-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C14H10BrF3/c1-9-8-10(6-7-13(9)15)11-4-2-3-5-12(11)14(16,17)18/h2-8H,1H3 |
Clé InChI |
BAGSWZZGPXWJKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC=CC=C2C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



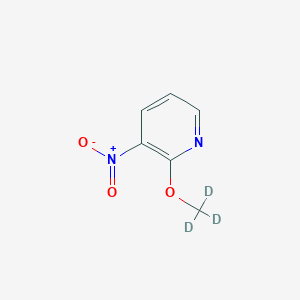
![ethyl (2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14031394.png)
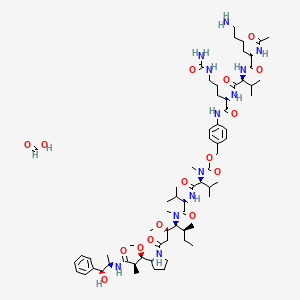
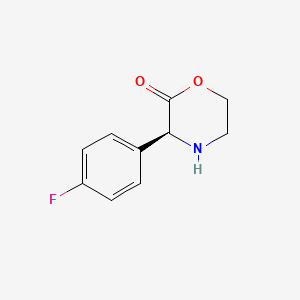
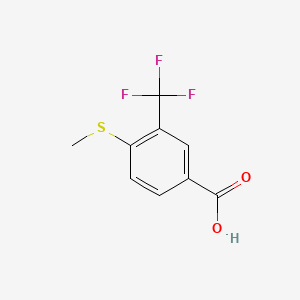
![N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14031414.png)
![Methyl (S)-2-((3R,8R)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-G]isoquinoline-8-carboxamido)-3-(4-(2,3-dimethylpyridin-4-YL)phenyl)propanoate](/img/structure/B14031415.png)
![5-allyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B14031420.png)
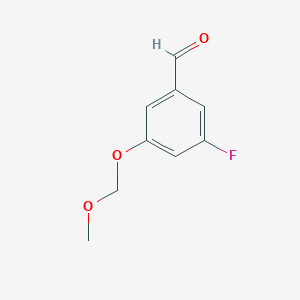


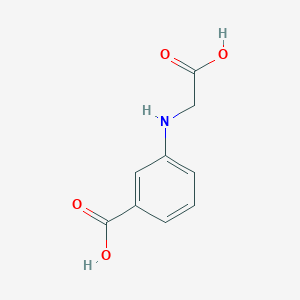
![1-Iodo-3,6-dimethylimidazo[1,5-A]pyrazin-8-amine](/img/structure/B14031447.png)
